molecular formula C20H25NO5S B2878858 2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448045-50-8

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2878858
CAS RN: 1448045-50-8
M. Wt: 391.48
InChI Key: XZMFWDUPGVVLPS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPPS and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Protection Groups for Carbohydrate Chemistry : The use of sulfone-based protection groups, similar in structure to the compound , has been explored for protecting hydroxyl groups in carbohydrate chemistry. These groups have shown stability under acidic conditions and can be cleaved under mild basic conditions, providing a versatile tool for synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

  • Photoinduced Oxidative Annulation : The compound’s structural analogs have been used in photoinduced direct oxidative annulation processes to access highly functionalized polyheterocyclic compounds. This demonstrates the potential of such compounds in synthesizing complex structures without the need for transition metals or oxidants, showcasing their application in green chemistry (Zhang et al., 2017).

  • Anodic Methoxylation of Piperidine Derivatives : The effect of N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, indicating the significance of these groups in electrochemical reactions. This research highlights the utility of sulfone-containing piperidine derivatives in electrochemical synthesis, potentially leading to new methodologies in organic synthesis (Golub & Becker, 2015).

  • Anticancer Activity of Novel Sulfone Derivatives : The synthesis of novel sulfones, featuring structural motifs similar to the compound of interest, has been explored. These compounds have been evaluated for their in vitro anticancer activity, suggesting the potential of such molecules in the development of new therapeutic agents (Bashandy et al., 2011).

  • Metal-Free Synthesis in Aqueous Medium : The compound’s analogs have been utilized in metal-free synthesis of polysubstituted pyrrole derivatives in aqueous media, underlining the environmental benefits and efficiency of using sulfone-containing compounds in sustainable chemistry practices (Kumar, Rāmānand, & Tadigoppula, 2017).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-2-25-17-7-5-16(6-8-17)14-20(22)21-11-9-19(10-12-21)27(23,24)15-18-4-3-13-26-18/h3-8,13,19H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMFWDUPGVVLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

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